Benzo[b]fluoranthene chemical properties and structure
Benzo[b]fluoranthene chemical properties and structure
An In-Depth Technical Guide to the Core Chemical Properties and Structure of Benzo[b]fluoranthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]fluoranthene (BbF) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1][2] A product of incomplete combustion of organic materials, BbF is an environmental contaminant of significant toxicological concern.[2][3] Its classification as a probable human carcinogen necessitates a thorough understanding of its chemical properties and structure for professionals in environmental science, toxicology, and drug development.[4][5] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, synthesis, and analytical methodologies pertaining to Benzo[b]fluoranthene.
Physicochemical Properties
Benzo[b]fluoranthene is a colorless to pale yellow, needle-shaped solid at room temperature.[6][7] It is a stable compound but is incompatible with strong oxidizing agents.[6][7] A member of the five-ringed PAH family, its chemical formula is C₂₀H₁₂.[8][9]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of Benzo[b]fluoranthene:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₂ | [8][9] |
| Molecular Weight | 252.31 g/mol | [9] |
| CAS Number | 205-99-2 | [8][9] |
| Appearance | Colorless to pale yellow to yellow-orange needles or crystals | [6] |
| Melting Point | 163-165 °C | [6][9][10] |
| Boiling Point | 481 °C | [6][10] |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 20 °C | [6][10] |
| Water Solubility | 1.2 µg/L at 25 °C | [10] |
| log Koc | 6.3 - 7.3 | [3] |
Solubility Profile
Understanding the solubility of Benzo[b]fluoranthene is critical for designing analytical procedures and assessing its environmental fate. It is practically insoluble in water but exhibits solubility in a range of organic solvents.[6][11] The polarity of the solvent and the temperature are key factors influencing its solubility.[11]
| Organic Solvent | Temperature (°C) | Solubility | Reference(s) |
| Acetone | 20 | 1 - 10 mg/mL | [11] |
| Benzene | Not Specified | Miscible | [11] |
| Toluene | 20 | 5 - 10 mg/mL | [11] |
| Ethanol (95%) | 20 | < 1 mg/mL | [11] |
| Methanol | Not Specified | < 1 mg/mL | [11] |
| Dimethyl Sulfoxide (DMSO) | 20 | < 1 mg/mL | [11] |
Chemical Structure and Spectroscopic Analysis
The structure of Benzo[b]fluoranthene, with its fused aromatic rings, dictates its chemical behavior and spectroscopic properties. Its IUPAC name is Benz[e]acephenanthrylene.[8][12]
Caption: 2D Chemical Structure of Benzo[b]fluoranthene.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and quantification of Benzo[b]fluoranthene. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[8][13]
-
UV-Vis Spectrum: The extensive conjugated π-electron system in Benzo[b]fluoranthene gives rise to strong absorption in the ultraviolet-visible region, which is useful for quantitative analysis.[8][13]
-
IR Spectrum: The infrared spectrum shows characteristic C-H stretching vibrations of the aromatic rings and C=C stretching vibrations within the rings.[8][13]
-
NMR Spectrum: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.[14]
-
Mass Spectrum: Electron ionization mass spectrometry of Benzo[b]fluoranthene typically shows a prominent molecular ion peak (m/z 252), which is characteristic of stable aromatic compounds.[8][13]
Synthesis and Reactivity
While Benzo[b]fluoranthene is not commercially produced on a large scale, various synthetic routes have been developed for research purposes.[1][2] These methods often involve the construction of the fused-ring system through cyclization reactions.
Synthesis via Intramolecular C-H Arylation
A common synthetic strategy involves a Palladium-catalyzed intramolecular C-H arylation.[1][15] This approach typically begins with appropriately substituted naphthalene derivatives that are converted to aryl triflates, which then undergo cyclization to form the pentacyclic structure of Benzo[b]fluoranthene.[1]
Caption: General workflow for the synthesis of Benzo[b]fluoranthene via intramolecular C-H arylation.
Another notable synthetic method involves the reaction of fluorene-derived alkenes with benzynes through a tandem Diels-Alder reaction/dehydrogenation process.[16]
Analytical Methodologies
The accurate quantification of Benzo[b]fluoranthene in environmental and biological samples is crucial for risk assessment. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and highly sensitive method for this purpose.[17][18]
Experimental Protocol: Quantification of Benzo[b]fluoranthene in Water by HPLC-FLD
This protocol is based on established principles from EPA methods for PAH analysis.[17]
1. Sample Preparation (Solid-Phase Extraction)
-
Pass a known volume of the water sample through a C18 solid-phase extraction (SPE) cartridge. The nonpolar Benzo[b]fluoranthene will be retained on the hydrophobic stationary phase.[17]
-
Wash the cartridge to remove polar impurities.
-
Elute the Benzo[b]fluoranthene with a small volume of a suitable organic solvent (e.g., acetonitrile).
-
Concentrate the eluate under a gentle stream of nitrogen and exchange the solvent to one compatible with the HPLC mobile phase.
2. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a binary gradient pump, degasser, autosampler, column oven, and a fluorescence detector.[17]
-
Column: A specialized PAH analytical column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: A fluorescence detector set to the optimal excitation and emission wavelengths for Benzo[b]fluoranthene.[19]
-
Calibration: Prepare a series of calibration standards of known Benzo[b]fluoranthene concentrations. Inject these standards to generate a calibration curve.
-
Quantification: Inject the prepared sample extracts and quantify the Benzo[b]fluoranthene concentration by comparing its peak area to the calibration curve.
Caption: Workflow for the analysis of Benzo[b]fluoranthene in water.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of PAHs, including Benzo[b]fluoranthene, offering high accuracy and low detection limits.[18][20]
Toxicology and Environmental Significance
Benzo[b]fluoranthene is classified as a probable human carcinogen.[4] It has been shown to cause lung, liver, and skin cancer in animals.[4] Like other PAHs, it is formed during the incomplete combustion of organic matter, with significant sources including industrial processes, fossil fuel combustion, and waste incineration.[2][3]
In the environment, Benzo[b]fluoranthene is persistent and tends to adsorb strongly to soil and sediment.[3] Its low water solubility and volatility mean that it can remain in the environment for extended periods.[3] The atmospheric half-life of Benzo[b]fluoranthene is estimated to be between 1.43 and 14.3 hours, while in soil, its half-life can be over 200 days.[6][7]
Safe Handling and Storage
Due to its carcinogenicity, Benzo[b]fluoranthene must be handled with extreme caution.[4][21]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Enclose operations and use local exhaust ventilation where possible.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[4][22] For weighing and handling the neat chemical, a NIOSH-approved respirator is recommended.[22]
-
Hygiene: Avoid skin contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[4][23]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][21] It should be stored in a secure poison location.[6]
-
Spills: In case of a spill, remove all ignition sources, dampen the solid material with a suitable solvent like acetone, and transfer it to a sealed container for disposal.[22]
References
-
Fact sheet: Benzo fluoranthene. Public Services and Procurement Canada. [Link]
-
Common Name: BENZO(b)FLUORANTHENE. New Jersey Department of Health. [Link]
-
Benzo(b)fluoranthene Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]
-
BENZO(B)FLUORANTHENE. Occupational Safety and Health Administration. [Link]
-
ICSC 0720 - BENZO(b)FLUORANTHENE. Inchem.org. [Link]
-
Benzo[b]fluoranthene. NIST WebBook. [Link]
-
Benzo(B)Fluoranthene. PubChem. [Link]
-
Chemical Properties of Benzo[b]fluoranthene (CAS 205-99-2). Cheméo. [Link]
-
Synthesis of Benzo[b]fluoranthenes and Spiroacridines from Fluorene-Derived Alkenes and N-Arylimines via a Tandem Reaction with Benzynes. ACS Publications. [Link]
-
Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. ACS Publications. [Link]
-
Dose-Related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay. ACS Publications. [Link]
-
BN-Benzo[b]fluoranthenes: facile synthesis, characterization, and optoelectronic properties. Royal Society of Chemistry. [Link]
-
Toxicological profile for Benzo[b]fluoranthene. EPA. [Link]
-
Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. ACS Publications. [Link]
-
Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. ACS Publications. [Link]
-
Benz[e]acephenanthrylene. Wikipedia. [Link]
-
Recent advances in the synthesis and applications of fluoranthenes. Royal Society of Chemistry. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Benzo(j)fluoranthene. Wikipedia. [Link]
-
Benzo[b]fluoranthene. NIST WebBook. [Link]
-
The chemical structure of Benzo[b]fluoranthene (MW 252, CAS 205-99-2). ResearchGate. [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. [Link]
-
Benzo[b]fluoranthene and B[a]P separation and sensitivity (S/N) on tested GC/MS systems in 3R4F ISO MCS. ResearchGate. [Link]
-
Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. nj.gov [nj.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BENZO(B)FLUORANTHENE CAS#: 205-99-2 [m.chemicalbook.com]
- 7. BENZO(B)FLUORANTHENE | 205-99-2 [chemicalbook.com]
- 8. Benzo[b]fluoranthene [webbook.nist.gov]
- 9. ベンゾ[b]フルオランテン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. BENZO(B)FLUORANTHENE price,buy BENZO(B)FLUORANTHENE - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benz(e)acephenanthrylene - Wikipedia [en.wikipedia.org]
- 13. Benzo[b]fluoranthene [webbook.nist.gov]
- 14. BENZO(B)FLUORANTHENE(205-99-2) 1H NMR spectrum [chemicalbook.com]
- 15. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. BENZO[B]FLUORANTHENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. ICSC 0720 - BENZO(b)FLUORANTHENE [inchem.org]
